molecular formula C10H14O3S B8122130 5-Hydroxymethyl-thiophene-2-carboxylic acid tert-butyl ester

5-Hydroxymethyl-thiophene-2-carboxylic acid tert-butyl ester

Cat. No.: B8122130
M. Wt: 214.28 g/mol
InChI Key: QEKLFPINNYIYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxymethyl-thiophene-2-carboxylic acid tert-butyl ester is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring. This compound features a hydroxymethyl group (-CH2OH) attached to the thiophene ring and a tert-butyl ester group (-COOC(CH3)3) attached to the carboxylic acid moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thiophene-2-carboxylic acid as the starting material.

  • Hydroxymethylation: The thiophene-2-carboxylic acid undergoes hydroxymethylation to introduce the hydroxymethyl group at the 5-position. This can be achieved using formaldehyde in the presence of a base such as sodium hydroxide.

  • Esterification: The resulting 5-hydroxymethyl-thiophene-2-carboxylic acid is then esterified with tert-butanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid to form the tert-butyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Types of Reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The thiophene ring can undergo reduction reactions, although this is less common.

  • Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products Formed:

  • Oxidation: 5-Carboxymethyl-thiophene-2-carboxylic acid

  • Reduction: Reduced thiophene derivatives

  • Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis and materials science. Biology: Thiophene derivatives have shown biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore the potential of this compound in drug development. Medicine: The compound's derivatives may be investigated for their therapeutic potential in treating various diseases. Industry: Thiophene derivatives are used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which 5-Hydroxymethyl-thiophene-2-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the derivative and its intended use.

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid: Lacks the hydroxymethyl and tert-butyl ester groups.

  • 5-Hydroxymethyl-thiophene-2-carboxylic acid: Lacks the tert-butyl ester group.

  • Thiophene-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of tert-butyl.

Uniqueness: The presence of the tert-butyl ester group in 5-Hydroxymethyl-thiophene-2-carboxylic acid tert-butyl ester provides increased stability and resistance to hydrolysis compared to other esters, making it particularly useful in certain chemical reactions and applications.

Properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-10(2,3)13-9(12)8-5-4-7(6-11)14-8/h4-5,11H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKLFPINNYIYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(S1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.